![molecular formula C24H25N5O3 B2658819 N-环戊基-4-甲基-2-(2-甲基苄基)-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1105224-95-0](/img/structure/B2658819.png)

N-环戊基-4-甲基-2-(2-甲基苄基)-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

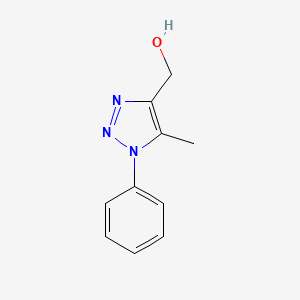

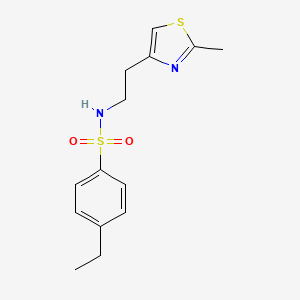

This compound is a complex organic molecule that contains several functional groups and rings including a cyclopentyl group, a methyl group, a benzyl group, a dioxo group, a tetrahydro group, a triazolo group, a quinazoline group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazolo and quinazoline groups could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the dioxo group and the carboxamide group could potentially make it reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of various functional groups .科学研究应用

a. Identification: Metabolomics helps identify specific metabolites within fungi. By analyzing metabolic profiles, researchers can pinpoint unique compounds associated with fungal species, growth stages, or environmental conditions.

b. Response to Stress: Metabolomics reveals how fungi respond to stressors such as temperature changes, nutrient availability, or pathogen attacks. Understanding these metabolic adaptations can inform strategies for disease control or bioprocess optimization.

c. Metabolite Discovery: Researchers use metabolomics to discover novel bioactive compounds produced by fungi. These compounds may have pharmaceutical, agricultural, or industrial applications. For example, identifying antifungal metabolites could lead to new drugs.

d. Metabolism Engineering: Metabolomics guides metabolic engineering efforts. By manipulating metabolic pathways, scientists can enhance fungal production of desired metabolites (e.g., biofuels, enzymes, or secondary metabolites).

e. Fungal Interactions with Plants: Metabolomics sheds light on the intricate interactions between fungi and plants. It helps uncover signaling molecules, nutrient exchanges, and defense mechanisms during symbiotic or pathogenic interactions.

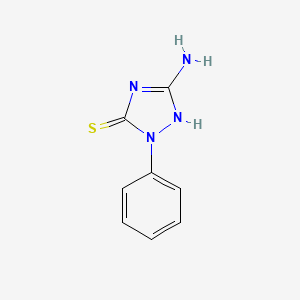

Anticancer Potential of 1,2,4-Triazole Derivatives

The compound “F3382-7365” belongs to the 1,2,4-triazole family. Recent research has explored the anticancer properties of such derivatives:

a. Synthesis and Evaluation: Scientists have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activity against human cancer cell lines (e.g., MCF-7, Hela, and A549). Some derivatives showed promising cytotoxic effects, making them potential candidates for further investigation .

b. Targeting Aromatase Enzyme: Molecular docking studies suggest that these derivatives interact with the binding pocket of the aromatase enzyme, a possible target for cancer therapy. Understanding their binding modes aids drug design .

Intestinal Organoids in Precision Medicine

Intestinal organoids, three-dimensional cultures of intestinal stem cells, offer practical applications:

a. Modeling Human Diseases: Intestinal organoids (also called “mini-guts”) recapitulate key features of the intestine. Researchers use them to study inflammatory bowel disease (IBD), colorectal cancers (CRCs), and tissue regeneration.

b. Precision Medicine: Organoids enable personalized medicine approaches. They help test drug responses, evaluate gene therapies, and predict patient-specific treatment outcomes .

作用机制

安全和危害

属性

IUPAC Name |

N-cyclopentyl-4-methyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-15-7-3-4-8-17(15)14-28-24(32)29-20-13-16(21(30)25-18-9-5-6-10-18)11-12-19(20)22(31)27(2)23(29)26-28/h3-4,7-8,11-13,18H,5-6,9-10,14H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLCXDOGBDZDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-methyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2658744.png)

![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2658745.png)

![3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658750.png)

![2-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2658758.png)